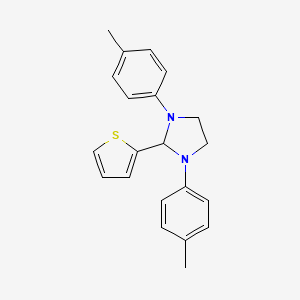

1,3-Bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine

Description

1,3-Bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine is a heterocyclic compound featuring a five-membered imidazolidine core with two nitrogen atoms. The molecule is substituted at the 1- and 3-positions with 4-methylphenyl groups and at the 2-position with a thiophen-2-yl moiety. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and material science. The thiophene ring introduces π-conjugation and sulfur-based interactions, while the methyl groups on the phenyl rings enhance lipophilicity and stability.

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)-2-thiophen-2-ylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2S/c1-16-5-9-18(10-6-16)22-13-14-23(19-11-7-17(2)8-12-19)21(22)20-4-3-15-24-20/h3-12,15,21H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXFPHGAEBULJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2C3=CC=CS3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine typically involves the reaction of 4-methylbenzaldehyde, thiophene-2-carbaldehyde, and ethylenediamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Imidazolidinones

Reduction: Substituted imidazolidines

Substitution: Halogenated derivatives

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Recent studies have indicated that imidazolidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 1,3-bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine have been evaluated for their efficacy against various cancer cell lines, including hepatocellular carcinoma. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation and survival .

- Antimicrobial Properties

-

Neuroprotective Effects

- Emerging studies suggest that imidazolidine derivatives may possess neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases. The presence of thiophene moieties is believed to contribute to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Material Science Applications

-

Organic Electronics

- This compound has been investigated for its use in organic semiconductors. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned by modifying the substituents on the imidazolidine ring .

- Catalysis

Data Tables

Case Studies

-

Study on Anticancer Properties

- A study published in a peer-reviewed journal demonstrated that derivatives of imidazolidine exhibited significant cytotoxicity against liver cancer cells. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

-

Antimicrobial Efficacy Assessment

- Another research effort focused on evaluating the antimicrobial properties of thiophene-containing compounds, revealing that modifications to the imidazolidine structure could enhance activity against resistant bacterial strains.

-

Electronics Performance Evaluation

- A recent investigation into the use of this compound in organic electronics showed improved charge mobility when incorporated into polymer blends used for OLEDs, suggesting its viability as a material for next-generation electronic devices.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and methylphenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Imidazolidines exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Electronic and Steric Effects

- Thiophene vs.

- Methylphenyl vs. Ethylphenyl : Methyl groups reduce steric bulk compared to ethyl, increasing solubility while maintaining stability .

- Benzyloxy vs. Thiophene : Benzyloxy groups () facilitate hydrogen bonding, whereas thiophene enables π-stacking, diversifying interaction mechanisms .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1,3-Bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine is a compound of interest due to its potential biological activities. This compound belongs to a class of imidazolidine derivatives that have been studied for various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features two para-substituted methylphenyl groups and a thiophene ring, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that imidazolidine derivatives exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antitumor Activity

Several studies have highlighted the antitumor potential of imidazolidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study involving a series of pyrazole-based compounds found that certain derivatives exhibited strong antitumor activity against various cancer cell lines, with IC50 values indicating effective concentration levels for inhibition . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Anti-inflammatory Activity

Imidazolidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, studies on related compounds demonstrated their ability to reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial activity of imidazolidine derivatives has been documented in several studies. Compounds from this class have shown effectiveness against various bacterial strains and fungi. In particular, the presence of thiophene rings has been associated with enhanced antimicrobial properties due to their ability to interact with microbial membranes .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various imidazolidine derivatives, it was found that compounds with similar substituents to this compound were effective against human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of imidazolidine derivatives. The study revealed that treatment with these compounds led to a marked decrease in TNF-alpha levels in LPS-stimulated macrophages. This suggests that this compound could similarly modulate inflammatory responses .

Q & A

Basic Research Question: What are the optimal synthetic routes for 1,3-Bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of imidazolidine derivatives typically involves multi-step condensation reactions. For example, analogous compounds are synthesized via cyclocondensation of substituted amines, aldehydes, and thiophene derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic acid or base . To optimize yields, researchers should:

- Screen solvent systems (e.g., ethanol vs. DMF) for solubility and reaction efficiency.

- Test catalysts (e.g., p-toluenesulfonic acid or ammonium acetate) to enhance cyclization .

- Monitor reaction progress via TLC or HPLC, adjusting temperature (80–120°C) and time (12–24 hours) .

- Purify via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Basic Research Question: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

Structural elucidation requires a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.8 ppm for thiophene and aryl groups) and imidazolidine ring protons (δ 3.5–5.0 ppm). Compare coupling patterns to distinguish substituent positions .

- IR Spectroscopy : Confirm C=N stretching (~1600 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the imidazolidine core .

- Elemental Analysis : Validate calculated vs. experimental C, H, N, S content (±0.3% tolerance) .

Basic Research Question: What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?

Methodological Answer:

Stability testing should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for similar imidazolidines) .

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., hydrolysis of the imidazolidine ring) .

- Light Sensitivity : Expose to UV-vis light (300–800 nm) and track changes in UV absorbance spectra .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

SAR strategies include:

- Substituent Variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on bioactivity .

- Heterocycle Substitution : Swap thiophene with furan or pyridine to alter binding affinity in antimicrobial assays .

- Docking Simulations : Use software like AutoDock to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) based on substituent hydrophobicity and steric bulk .

Advanced Research Question: What computational methods are effective in predicting the compound’s binding modes with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the imidazolidine ring) using tools like Schrödinger’s Phase .

Advanced Research Question: How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic or bioactivity results)?

Methodological Answer:

- Reproducibility Checks : Re-synthesize batches to rule out impurities; compare NMR spectra with published data for analogous compounds .

- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography vs. NOESY NMR) to confirm stereochemistry .

- Statistical Analysis : Apply multivariate regression to bioactivity data, identifying outliers caused by assay variability .

Advanced Research Question: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Optimization : Use flow chemistry for continuous production, reducing side reactions .

- Membrane Separation : Employ nanofiltration to isolate the product from byproducts during workup .

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.